molecular formula C6H6ClNO3S B6166902 2-amino-6-chlorobenzene-1-sulfonic acid CAS No. 78767-43-8

2-amino-6-chlorobenzene-1-sulfonic acid

Cat. No.: B6166902
CAS No.: 78767-43-8
M. Wt: 207.64 g/mol
InChI Key: ACHUDPKPXIEHAD-UHFFFAOYSA-N
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Description

2-amino-6-chlorobenzene-1-sulfonic acid (CAS 78767-43-8) is an aromatic sulfonic acid of interest in advanced chemical synthesis and materials science research. This compound, with the molecular formula C 6 H 6 ClNO 3 S and a molecular weight of 207.63 g/mol, serves as a versatile building block for the development of more complex organic structures . Its structure features both an amine (-NH 2 ) and a sulfonic acid (-SO 3 H) group on a chlorinated benzene ring, providing multiple sites for chemical modification and coordination. The amine group can undergo diazotization or serve as a linker, while the sulfonic acid group can improve water solubility of derived molecules or interact with metal surfaces. The presence of electron-rich groups like the sulfonic acid makes derivatives of this compound potential candidates for the development of advanced materials, such as components in perovskite solar cells, where similar molecules are investigated for their coordination forces and ability to improve device performance and stability . Researchers value this benzenesulfonic acid derivative for synthesizing dyes, pharmaceutical intermediates, and ligands for metal-organic frameworks. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78767-43-8

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

2-amino-6-chlorobenzenesulfonic acid

InChI

InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

ACHUDPKPXIEHAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Amino 6 Chlorobenzene 1 Sulfonic Acid and Analogous Structures

Classical Sulfonation Strategies for Benzene (B151609) Derivatives

The introduction of a sulfonic acid group (–SO3H) onto an aromatic ring is a cornerstone of aromatic chemistry. For the synthesis of 2-amino-6-chlorobenzene-1-sulfonic acid, these methods are applied to appropriately substituted benzene precursors.

Direct Electrophilic Aromatic Sulfonation

Direct electrophilic aromatic sulfonation involves the reaction of an aromatic compound with a strong sulfonating agent. The choice of reagent is critical and depends on the reactivity of the benzene derivative.

Common sulfonating agents include:

Sulfur Trioxide (SO₃): A powerful electrophile used in the sulfonation of aromatic rings. masterorganicchemistry.com

Oleum (Fuming Sulfuric Acid): A solution of sulfur trioxide in sulfuric acid, providing a highly reactive medium for sulfonation. masterorganicchemistry.com

Chlorosulfonic Acid (ClSO₃H): A reagent that can introduce a sulfonyl chloride group, which is then hydrolyzed to the sulfonic acid.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile (SO₃ or its protonated form) attacks the electron-rich benzene ring. masterorganicchemistry.com The presence of an amino group, which is strongly activating, and a chloro group, which is deactivating, on the benzene ring influences the position of sulfonation. byjus.comstackexchange.com The amino group directs incoming electrophiles to the ortho and para positions. byjus.com However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form an anilinium ion (–NH₃⁺), which is a meta-director. byjus.com This can lead to a mixture of isomers.

For instance, the sulfonation of aniline (B41778) with concentrated sulfuric acid initially forms anilinium hydrogen sulfate (B86663). Upon heating, this intermediate rearranges to produce p-aminobenzenesulfonic acid (sulfanilic acid). byjus.comdoubtnut.com A similar principle applies to substituted anilines, though the specific reaction conditions and resulting isomer distribution will be affected by all substituents present.

A study on the sulfonation of chlorobenzene (B131634) and p-dichlorobenzene with sulfur trioxide in nitromethane (B149229) revealed that the reaction is first-order with respect to the substrate and second-order with respect to sulfur trioxide. researchgate.net This suggests a complex mechanism likely involving the formation of reactive intermediates.

Indirect Sulfonation Approaches via Sulfonyl Halides and Subsequent Hydrolysis

An alternative to direct sulfonation is the introduction of a sulfonyl halide group (–SO₂Cl), which is subsequently hydrolyzed to the sulfonic acid. This two-step process can sometimes offer better control over the reaction and yield.

This method typically involves:

Chlorosulfonation: Reaction of the aromatic substrate with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst. This introduces the sulfonyl chloride group onto the ring. A synthetic method for 2-aminophenol-4-sulfonamide utilizes chlorosulfonic acid to produce 4-chloro-3-nitrobenzene sulfonyl chloride from o-nitrochlorobenzene. google.com

Hydrolysis: The resulting arylsulfonyl chloride is then treated with water or a dilute base to hydrolyze the –SO₂Cl group to the desired –SO₃H group.

This indirect route can be advantageous in cases where direct sulfonation is problematic due to side reactions or the formation of undesired isomers. For example, a method for synthesizing p-aminobenzenesulfonamide involves the reaction of acetanilide (B955) with chlorosulfonic acid to form p-acetamidobenzenesulfonyl chloride, which is then further reacted. google.com

Functional Group Interconversion in the Synthesis Pathway

The synthesis of this compound can also be achieved by modifying existing functional groups on a benzene ring. This approach allows for the strategic construction of the target molecule from readily available starting materials.

Reduction of Nitro Aromatic Precursors to Amino Functionality

A common and powerful strategy involves the reduction of a nitro group (–NO₂) to an amino group (–NH₂). researchgate.net This is often a key step in the synthesis of aromatic amines.

The general transformation is: Ar–NO₂ → Ar–NH₂

Several methods are available for this reduction:

Iron-mediated Reduction: The use of iron metal in the presence of an acid, such as hydrochloric acid, is a classic and effective method for reducing aromatic nitro compounds. csbsju.edu

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com It is often a clean and efficient process. For example, catalytic hydrogenation using 1% Pt on carbon has been used for the selective reduction of a nitro group to an amine in the presence of a nitrile group. stackexchange.com

Other Reducing Agents: Other reagents like tin (Sn) or tin(II) chloride (SnCl₂) in acidic media can also be employed for this transformation. csbsju.eduyoutube.com SnCl₂·2H₂O in refluxing ethyl acetate (B1210297) is known to cleanly reduce aromatic nitro compounds while leaving other sensitive groups unaffected. stackexchange.com

A relevant example is the synthesis of 2-amino-4-chlorophenol-6-sulfonic acid, where the reduction of sodium-2-nitro-4-chlorophenol-6-sulfonate was successfully achieved using stannous chloride and hydrochloric acid (81% yield) or through catalytic hydrogenation with palladium on charcoal, platinum oxide, or palladium oxide (70-83% yields). njit.edu

Nucleophilic Aromatic Substitution for Halogen-Sulfonate Exchange

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce a sulfonate group by displacing a halide from an activated aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, typically positioned ortho or para to the leaving group (the halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com

The general reaction is: Ar–X + Nu⁻ → Ar–Nu + X⁻ (where X is a halide and Nu is a nucleophile)

In the context of synthesizing sulfonic acids, a suitable nucleophile containing the sulfonate functionality would be required. However, a more common application of SNAr in a related synthesis is the displacement of a halide by a hydroxide (B78521) ion or other nucleophile on a ring that already contains a sulfonic acid group. For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous NaOH at room temperature to yield 2,4,6-trinitrophenol, demonstrating the activation of the ring towards nucleophilic attack by the nitro groups. libretexts.org

Derivatization of Thiol-containing Analogues to Sulfonic Acids

Another synthetic route involves the oxidation of a thiol group (–SH) to a sulfonic acid group (–SO₃H). This approach would start with a precursor like 2-amino-6-chlorobenzenethiol.

The oxidation can be achieved using various oxidizing agents. The oxidation of sulfur-containing amino acids, such as cysteine, to their corresponding sulfonic acids has been studied. researchgate.net For instance, the reaction of 2-amino-4-chlorobenzenethiol (B107409) with an oxidizing agent can lead to the formation of the corresponding disulfide as an intermediate or directly to the sulfonic acid. sigmaaldrich.com

The synthesis of the starting thiol, 2-amino-6-chlorobenzenethiol, is a prerequisite for this method. This compound is listed as a chemical building block and its synthesis would be the initial step in this pathway. bldpharm.com

Advanced and Sustainable Synthetic Approaches

The evolution of chemical synthesis is increasingly driven by the need for environmentally benign processes. In the production of this compound and its analogs, this translates to the adoption of advanced and sustainable methodologies that prioritize safety, minimize waste, and enhance efficiency. These approaches are rooted in the principles of green chemistry and often involve innovative catalytic systems.

The tenets of green chemistry offer a framework for developing more sustainable chemical transformations. For the synthesis of aminosulfonic acids, this involves a departure from traditional methods that often rely on harsh reagents and generate significant waste streams.

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it mitigates pollution and reduces hazards associated with flammability and toxicity. Solvent-free, or solid-state, reactions provide a compelling alternative. A notable example in the synthesis of aromatic sulfonic acids is the "baking" method, where the sulfate salt of an aromatic amine undergoes thermal rearrangement to yield the corresponding sulfonic acid. This technique, historically used for producing sulfanilic acid from aniline sulfate, is inherently green due to the absence of a solvent.

Modern adaptations of this approach include the use of microwave irradiation, which can dramatically shorten reaction times and lower energy consumption. Furthermore, a novel solvent-free technique has been demonstrated for the synthesis of sulfonic acid group-functionalized mesoporous organosilica, achieved through the self-assembly of a block copolymer template with organosilane precursors under melting conditions. rsc.org This method yields materials with high acid concentrations and excellent catalytic activities. rsc.org

Water is an exemplary green solvent due to its non-toxic, non-flammable, and abundant nature. Performing syntheses in aqueous media can offer significant environmental and safety benefits. An efficient, one-pot synthesis of pyranocoumarins, for instance, has been achieved through the condensation of various reactants using sulfamic acid as a catalyst in water. researchgate.net This method is notable for its high atom-economy, excellent yields, and mild reaction conditions. researchgate.net Although direct synthesis of this compound in water is not extensively documented in the provided results, the successful application of aqueous media for analogous compounds suggests its potential. The synthesis of 1-amino-2-naphthol-4-sulfonic acid, for example, involves steps carried out in aqueous solutions of sodium hydroxide. google.com The inherent challenge of low solubility of organic substrates in water can sometimes be overcome by using superheated water or co-solvents.

Brønsted acidic ionic liquids (BAILs) are a class of catalysts that have garnered significant attention for their potential in green chemistry. mdpi.comsemanticscholar.org These compounds are essentially ionic salts that are liquid at low temperatures and possess a proton-donating functional group. mdpi.comsemanticscholar.org They can function as both the catalyst and the reaction medium, thereby obviating the need for volatile organic solvents. nih.gov Their negligible vapor pressure and high thermal stability also make them readily recyclable. semanticscholar.org

In the context of sulfonation, BAILs can activate the sulfonating agent and facilitate the electrophilic aromatic substitution. nih.gov Research has shown that ionic liquids with a sulfonic acid group attached to the cation offer a more environmentally friendly alternative to traditional Brønsted acid catalysts. mdpi.comsemanticscholar.org These "task-specific" ionic liquids have been successfully employed in various reactions, including esterification, demonstrating their potential for broader applications in acid-catalyzed processes like sulfonation. mdpi.comnih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, offer distinct advantages in terms of catalyst separation and recycling, key components of sustainable manufacturing. acs.orgyoutube.com In aromatic sulfonation, solid acid catalysts can serve as effective and reusable alternatives to corrosive homogeneous acids like sulfuric acid. acs.org

Catalytic Systems for Enhanced Reaction Efficiency

Metal-Catalyzed Transformations for Ring Functionalization

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound and its analogs, these transformations are primarily focused on the functionalization of the aromatic ring, leveraging the existing chloro-substituent or activating C-H bonds for further molecular elaboration.

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. cofc.edu For instance, the chloro group in a precursor to this compound can serve as a handle in reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby enabling the synthesis of a diverse library of analogs. While direct cross-coupling on the sulfonic acid itself can be challenging due to catalyst inhibition by the acidic proton, this is often circumvented by performing the coupling on an earlier intermediate, such as a protected aminophenyl chloride, before the sulfonation step.

Iron-catalyzed cross-coupling has emerged as a more economical and environmentally benign alternative to palladium- and nickel-based systems. nih.govnih.gov These reactions have been successfully applied to the coupling of alkyl Grignard reagents with aryl sulfamates and tosylates. nih.gov This suggests a potential route for the functionalization of precursors to the target molecule where the sulfonic acid group is masked as a sulfamate (B1201201) or tosylate.

Another burgeoning area is the direct C-H functionalization of aromatic rings. urfu.runih.gov This approach avoids the need for pre-functionalized starting materials, thus improving atom economy. urfu.ru For aminobenzenesulfonic acids, directing groups play a crucial role in achieving regioselectivity. The amino group, or a derivative thereof, can direct metallation to the ortho-position, enabling the introduction of various functional groups. While direct C-H functionalization of this compound is not widely reported, the principles have been demonstrated on a variety of benzoic acids and other aromatic compounds, suggesting feasibility for this class of molecules. nih.govprinceton.edu

The following table summarizes some metal-catalyzed transformations applicable to the synthesis of functionalized analogs of this compound.

Reaction TypeCatalystCoupling PartnersPotential Application
Suzuki CouplingPalladium(0)Aryl/vinyl boronic acids/estersC-C bond formation at the chloro-position
Heck ReactionPalladium(0)AlkenesC-C bond formation (alkenylation) at the chloro-position
Buchwald-Hartwig AminationPalladium(0)AminesC-N bond formation at the chloro-position
Iron-Catalyzed Cross-CouplingIron salts (e.g., FeF3·3H2O)Alkyl Grignard reagentsC-C bond formation with aryl sulfamate/tosylate precursors nih.gov
Directed C-H FunctionalizationPalladium(II)Various nucleophilesDirect functionalization of C-H bonds ortho to the amino group

Non-Conventional Energy Sources in Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound has gained significant traction in organic synthesis. These techniques can lead to dramatic rate enhancements, higher yields, and improved selectivity compared to conventional heating methods.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. nih.gov This rapid, in-core heating often leads to shorter reaction times and cleaner reactions with fewer byproducts. nih.govresearchgate.net

In the context of synthesizing this compound and its analogs, MAOS can be applied to several steps. For instance, the nucleophilic aromatic substitution of a chloro group by an amine is a reaction that can be significantly accelerated by microwave heating. rsc.orgresearchgate.net The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines has been shown to be more efficient under microwave conditions compared to conventional heating. rsc.org This methodology could be adapted for the synthesis of precursors to the target molecule.

Furthermore, microwave irradiation has been successfully employed for the synthesis of various heterocyclic compounds and in multi-component reactions, often leading to higher yields in significantly reduced reaction times. quora.commdpi.comnih.gov For example, the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and amines is effectively achieved under microwave irradiation. researchgate.net The conversion of bromides to sodium sulfonates, precursors to sulfonyl chlorides, is also enhanced by microwave heating, resulting in improved yields and shorter reaction times. nih.gov

The following table provides examples of microwave-assisted reactions relevant to the synthesis of the target compound's precursors.

Reaction TypeSubstratesConditionsAdvantages
Nucleophilic Aromatic Substitution2-chloronicotinic acid, aminesWater, 200°C, 2hHigh yields of 2-aminonicotinic acids researchgate.net
Sulfonate SynthesisAlkyl/aryl bromides, Na2SO3THF:EtOH:H2O, 160°C, 15 minImproved yields and shorter reaction times nih.gov
Claisen-Schmidt Condensation2-acetylbenzofuran, fluorinated benzaldehydesMicrowave irradiationFormation of fluorinated chalcones nih.gov
Ultrasonic Irradiation in Sulfonation Reactions

Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. researchgate.net

In sulfonation reactions, ultrasound has been shown to significantly enhance reaction rates and improve regioselectivity. The sulfonation of aromatic compounds like toluene (B28343) and naphthalene (B1677914) with sulfuric acid under sonication proceeds much faster and with higher selectivity compared to silent conditions. researchgate.netnih.gov This is attributed to the enhanced interaction between the aromatic compound and the sulfonating agent due to the cavitational effects. researchgate.netnih.gov

ParameterEffect on Ultrasound-Assisted Sulfonation
Agitation SpeedMild agitation can have a synergistic effect, while high agitation can hinder the benefits of ultrasound. researchgate.net
Sulfuric Acid ConcentrationIncreased concentration up to an optimal level improves conversion rates. researchgate.net
TemperatureCan be controlled to optimize reaction rate and selectivity.

Multi-Step Synthesis Design and Optimization

Strategic Considerations for Regioselectivity and Yield Optimization

The key challenge in the synthesis of this compound lies in controlling the position of the sulfonic acid group on the 2-chloroaniline (B154045) backbone. The amino group is a powerful ortho-, para-directing group, while the chloro group is a deactivating ortho-, para-director. libretexts.orgstackexchange.com Direct sulfonation of 2-chloroaniline would likely lead to a mixture of isomers.

To achieve the desired 2-amino-6-chloro-1-sulfonic acid, several strategies can be employed:

Protecting Groups: The high reactivity of the amino group can be attenuated by converting it into an amide (e.g., acetanilide). This not only prevents unwanted side reactions but also modifies the directing effect. The acetylamino group is still an ortho-, para-director, but its bulkiness can favor substitution at the para-position.

Blocking Groups: A reversible sulfonation can be used as a "blocking group" strategy. masterorganicchemistry.com For instance, the more accessible para-position to the amino group can be first sulfonated. Then, a second, desired functional group can be introduced at an ortho-position. Finally, the blocking sulfonic acid group can be removed under specific conditions.

Reaction Conditions: The outcome of sulfonation can be highly dependent on the reaction conditions. quora.com Factors such as the sulfonating agent (e.g., sulfuric acid, chlorosulfonic acid, SO3), temperature, and solvent can influence the isomer distribution. For example, sulfonation of aniline at high temperatures tends to favor the thermodynamically more stable para-product, while at lower temperatures, a mixture of isomers, including the meta-product (due to the formation of the anilinium ion), can be obtained. quora.com

A plausible synthetic route could involve the sulfonation of 2,5-dichloroaniline, where the positions are already defined, followed by a selective nucleophilic substitution of one of the chloro atoms with an amino group. However, achieving such selectivity can be challenging. A more controlled approach might start with a precursor where the amino and chloro groups are already in the desired 1,3-relationship.

A two-stage sulfonation process has been reported for the synthesis of 2,5-dichloroaniline-4-sulfonic acid, which could be adapted for analogous structures. google.com This involves an initial sulfonation in a solvent like methylene (B1212753) chloride, followed by removal of the solvent and heating at a higher temperature. google.com

Isolation and Purification of Synthetic Intermediates

The isolation and purification of aminobenzenesulfonic acids and their intermediates can be challenging due to their physical properties. These compounds are often zwitterionic, leading to high melting points and low solubility in common organic solvents. researchgate.netacs.org

Common purification techniques include:

Recrystallization: This is a primary method for purifying solid intermediates. The choice of solvent is crucial. For zwitterionic compounds, mixtures of water with polar organic solvents like ethanol (B145695) or methanol (B129727) are often effective. The purification of 5-aminosalicylic acid, a related compound, has been achieved by recrystallization in the presence of sodium metabisulfite (B1197395) to prevent oxidation. nih.gov

Ion-Exchange Chromatography: This technique is particularly well-suited for separating ionic compounds like aminobenzenesulfonic acids from non-ionic impurities or other ionic species. google.com The crude product can be passed through a cation-exchange resin to remove cationic impurities, followed by an anion-exchange resin to retain the sulfonic acid. google.com Elution with an appropriate buffer or acid/base solution can then yield the purified product. Chiral sulfonic acid-based zwitterionic stationary phases have also been developed for the HPLC separation of amino acids and other ampholytic compounds. nih.gov

Salting Out: The solubility of aminobenzenesulfonic acids in water can be significantly decreased by the addition of a salt, such as sodium chloride. This technique, known as salting out, can be used to precipitate the product from an aqueous solution. orgsyn.org

Ultrafiltration: For removing high molecular weight impurities like proteins from biological samples or fermentation broths containing amino acids, ultrafiltration with an appropriate molecular weight cut-off membrane can be employed. creative-proteomics.com

The purity of the intermediates and the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reactivity and Advanced Chemical Transformations of 2 Amino 6 Chlorobenzene 1 Sulfonic Acid

Reactivity Profile of the Aromatic Amino Group

The amino group attached to the benzene (B151609) ring is a primary site for a variety of chemical reactions, including diazotization, condensation, and acylation reactions. These transformations are fundamental to the construction of more complex molecular architectures.

Diazotization and Electrophilic Coupling Reactions (e.g., Azo Dye Formation Principles)

The primary aromatic amino group of 2-amino-6-chlorobenzene-1-sulfonic acid can be readily converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. unb.canih.gov

The diazotization process transforms the amino group into a highly reactive diazonium group (-N₂⁺), which is an excellent electrophile. This diazonium salt can then undergo electrophilic coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. nih.gov The hydroxyl (-OH) or amino (-NH₂) group of the coupling component directs the electrophilic attack of the diazonium ion, typically to the para position. If the para position is blocked, the coupling occurs at the ortho position. nih.gov The general principle of azo dye formation involves the reaction of the diazonium salt with a suitable coupling component to create a molecule with an azo (-N=N-) linkage, which is a strong chromophore responsible for the color of the dye. unb.canih.gov

Table 1: General Conditions for Diazotization and Azo Coupling

StepReagentsTypical Conditions
Diazotization This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0-5 °C, Aqueous solution
Azo Coupling Diazonium salt, Electron-rich aromatic compound (e.g., phenol, aniline)Low temperature, pH control (acidic for anilines, alkaline for phenols)

Condensation and Imine Formation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. dergipark.org.trmdpi.com This reaction typically proceeds under acid or base catalysis, or with the application of heat, and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.trlibretexts.org

The formation of the imine bond (-C=N-) is a reversible process. The stability of the resulting Schiff base is influenced by the nature of the substituents on both the aromatic ring of the sulfonic acid derivative and the carbonyl compound. The presence of the sulfonic acid group can influence the reaction conditions required for imine formation.

Table 2: Examples of Condensation Reactions for Imine Formation

Amine ReactantCarbonyl ReactantProduct Type
This compoundAromatic Aldehyde (e.g., Benzaldehyde)N-Benzylidene-2-amino-6-chlorobenzene-1-sulfonic acid (Schiff Base)
This compoundAliphatic Ketone (e.g., Acetone)N-(propan-2-ylidene)-2-amino-6-chlorobenzene-1-sulfonic acid (Schiff Base)

Amidation and Sulfonamidation Pathways

The amino group of this compound can undergo acylation reactions with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction, often carried out in the presence of a base to neutralize the hydrogen halide byproduct, results in the formation of an N-acyl derivative. The reactivity of the amino group in acylation can be influenced by the electronic effects of the chloro and sulfonic acid substituents on the aromatic ring.

Furthermore, the amino group can react with sulfonyl chlorides to yield sulfonamides. This sulfonamidation reaction is a key transformation for the synthesis of various biologically active compounds. The formation of a sulfonamide linkage (-SO₂-NH-) introduces a new functional group with distinct chemical properties.

Chemical Behavior of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strong acid and its reactivity provides another avenue for the derivatization of this compound.

Esterification and Amidation Reactions for Derivative Formation

The sulfonic acid group can be converted into its corresponding sulfonate esters through esterification with alcohols. This reaction can be challenging to achieve directly from the free sulfonic acid and often proceeds via the sulfonyl chloride intermediate. eurjchem.com The sulfonyl chloride can be prepared by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is then reacted with an alcohol to form the sulfonate ester.

Similarly, the sulfonic acid group can be transformed into a sulfonamide by reaction with an amine. This amidation also typically proceeds through the more reactive sulfonyl chloride intermediate. The reaction of the sulfonyl chloride with a primary or secondary amine yields the corresponding N-substituted sulfonamide. These sulfonamide derivatives are of significant interest in medicinal chemistry. nih.gov

Table 3: Derivative Formation from the Sulfonic Acid Group

Reaction TypeReactantIntermediateProduct
Esterification Alcohol2-amino-6-chlorobenzene-1-sulfonyl chloride2-amino-6-chlorobenzene-1-sulfonate ester
Amidation Amine2-amino-6-chlorobenzene-1-sulfonyl chloride2-amino-6-chlorobenzene-1-sulfonamide

Acid-Catalyzed Reactions Mediated by the Sulfonic Acid Group

The strongly acidic nature of the sulfonic acid group allows this compound to act as an acid catalyst in various organic reactions. mdpi.combeilstein-journals.org Solid-supported sulfonic acids are widely used as reusable and environmentally friendly catalysts for reactions such as esterification, hydration of alkenes, and condensation reactions. While the catalytic application of this specific compound is not extensively documented, its inherent acidity suggests potential utility in mediating acid-catalyzed transformations, particularly in systems where its solubility properties are advantageous. The presence of both an acidic and a basic group within the same molecule could also lead to interesting catalytic activities in specific reaction contexts.

Hydrolytic Desulfonation under Specific Conditions

The removal of a sulfonic acid group from an aromatic ring via hydrolysis, known as desulfonation, is a reversible reaction typically carried out by heating the sulfonic acid in the presence of a dilute acid, such as aqueous sulfuric or phosphoric acid. wikipedia.orgsyntheticmap.com The general mechanism involves the protonation of the aromatic ring, which generates a resonance-stabilized carbocation intermediate, followed by the departure of sulfur trioxide. syntheticmap.com

The feasibility of this reaction is highly dependent on the nature and position of other substituents on the benzene ring. Electron-donating groups, such as amino and methyl groups, located ortho or para to the sulfonic acid group facilitate hydrolytic desulfonation. tandfonline.com Conversely, a sulfonic acid group positioned meta to an amino group is generally resistant to this acid-catalyzed hydrolysis. tandfonline.com

For this compound, the amino group is ortho and the chloro group is meta to the sulfonic acid group. The ortho-amino group is an electron-donating group that should facilitate the removal of the sulfonic acid moiety. Research on various aminobenzenesulfonic acids has demonstrated that compounds with amino groups ortho or para to the sulfonic acid group can be desulfonated in good yields. tandfonline.com While specific studies on the desulfonation of this compound are not detailed in the available literature, the principles governing related compounds suggest that this transformation is plausible under acidic hydrolysis conditions.

Table 1: Influence of Substituent Position on Hydrolytic Desulfonation of Aminobenzenesulfonic Acids This table is generated based on principles from cited research.

Substituent Position Relative to -SO₃HEffect on DesulfonationExample Compound ClassExpected Outcome
Ortho-AminoFacilitates2-Aminobenzenesulfonic acidsGood yield of desulfonated product tandfonline.com
Para-AminoFacilitates4-Aminobenzenesulfonic acidsGood yield of desulfonated product tandfonline.com
Meta-AminoInhibits3-Aminobenzenesulfonic acidsNo reaction observed tandfonline.com

In addition to chemical methods, microbial desulfonation has been observed for various benzenesulfonic acids, where bacteria utilize the compound as a sulfur source, converting it to the corresponding phenol. nih.gov For instance, Pseudomonas sp. can convert 3-aminobenzenesulfonic acid to 3-aminophenol. nih.gov

Transformations Involving the Chloro Substituent

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, where a nucleophile displaces a halide on an aromatic ring. wikipedia.org This reaction is favored when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgyoutube.com

In this compound, the sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group. It is located para to the chloro substituent, which strongly activates this position for nucleophilic attack. While the amino group (-NH₂) is typically an electron-donating and activating group for electrophilic substitution, the overriding effect of the sulfonic acid group makes the ring electrophilic and susceptible to SNAr.

The reaction proceeds via an addition-elimination mechanism:

Addition: A strong nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). youtube.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

Common strong nucleophiles used in these reactions include alkoxides, hydroxide (B78521), and amines. youtube.com For this compound, a potential SNAr reaction would involve the displacement of the chlorine atom. For example, reaction with sodium hydroxide at elevated temperatures could potentially yield 2-amino-6-hydroxybenzene-1-sulfonic acid.

Potential for Palladium-Catalyzed Cross-Coupling Reactions at the Halogen Site

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govuwindsor.ca These reactions typically involve the coupling of an organohalide with various partners like boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig). nih.govnih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Nucleophilic Attack : The second coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. uwindsor.ca

Aryl chlorides are generally less reactive than aryl bromides or iodides in these couplings, often requiring specialized ligands to facilitate the initial oxidative addition step. chemrxiv.org For this compound, the chloro substituent represents a potential site for such transformations. The presence of the amino and sulfonic acid groups on the ring means that reaction conditions, particularly the choice of catalyst, ligand, and base, would need to be carefully optimized to achieve chemoselective coupling at the C-Cl bond without interfering with the other functional groups. organic-chemistry.org The development of highly active palladium-NHC (N-heterocyclic carbene) complexes has shown success in the cross-coupling of challenging chloroarenes. chemrxiv.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions This table illustrates theoretical applications of cross-coupling reactions to the target compound.

Reaction NameCoupling PartnerPotential ProductReference Principle
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)2-Amino-6-arylbenzene-1-sulfonic acid uwindsor.canih.gov
Buchwald-Hartwig AminationAmine (R₂NH)2,6-Diaminobenzene-1-sulfonic acid derivative nih.gov
Stille CouplingOrganostannane (R-SnBu₃)2-Amino-6-alkyl/arylbenzene-1-sulfonic acid organic-chemistry.org

Advanced Redox Chemistry of the Benzenesulfonic Acid System

The this compound molecule possesses functional groups susceptible to various oxidation and reduction reactions. The amino group is particularly sensitive to oxidation, which can lead to a range of products, including nitroso, nitro, or polymeric species. Direct nitration of aromatic amines, for instance, often results in tarry oxidation products alongside the desired nitro derivatives. ncert.nic.in To control such reactions, the amino group is often protected, for example, by acylation to form an amide, before carrying out further transformations. ncert.nic.in

Conversely, the sulfonic acid group is generally stable to redox reactions, but under specific, harsh conditions, it can be reduced. More commonly, redox chemistry in related systems focuses on other functional groups. For example, the synthesis of aminobenzenesulfonic acids often proceeds through the reduction of a corresponding nitrobenzenesulfonic acid. byjus.com

The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. pbworks.com This process is known as diazotization. The resulting diazonium salt is a highly versatile intermediate that can undergo a wide variety of substitution reactions (e.g., Sandmeyer reaction) to replace the diazonium group with other functionalities like -OH, -CN, or other halogens. pbworks.comweebly.com It can also act as an electrophile in diazonium coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes. pbworks.com

Spectroscopic and Advanced Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. While specific spectral data for 2-amino-6-chlorobenzene-1-sulfonic acid is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the chloro and sulfonic acid groups, combined with the electron-donating amino group, would create a complex splitting pattern. The chemical shifts would likely appear in a range typical for substituted benzenes, and their coupling patterns (doublets and triplets) would help to confirm the ortho, meta, and para relationships between the protons. docbrown.info For comparison, the aromatic protons in the related compound orthanilic acid (2-aminobenzenesulfonic acid) appear between 7.10 and 7.78 ppm. chemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the benzene ring, confirming the molecule's asymmetry. The carbon atom bonded to the chlorine (C-6) and the one bonded to the sulfonic acid group (C-1) would be significantly downfield-shifted due to the strong deshielding effects of these substituents. docbrown.info The carbon attached to the amino group (C-2) would be shielded relative to the others.

2D NMR Techniques : To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY spectra reveal proton-proton coupling, identifying adjacent protons on the ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the already-assigned proton signals.

Technique Expected Observations for this compound Purpose
¹H NMR Three complex signals in the aromatic region (approx. 7.0-8.0 ppm).Confirms the number and electronic environment of protons.
¹³C NMR Six distinct signals for the aromatic carbons.Confirms the number of unique carbon environments.
2D NMR (COSY, HSQC) Cross-peaks indicating ¹H-¹H and ¹H-¹³C correlations.Provides unambiguous assignment of all proton and carbon signals for complete structural verification.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. The presence of the amino group (-NH₂) would be indicated by N-H stretching vibrations. The sulfonic acid group (-SO₃H) would be identified by strong S=O and O-H stretching bands. Other significant peaks would include aromatic C-H stretching and C=C ring stretching, as well as a C-Cl stretching vibration. The IR spectrum for the related compound 4-amino-6-chlorobenzene-1,3-disulfonamide shows characteristic peaks that help in assigning these regions. chemicalbook.com

Raman Spectroscopy : Raman spectroscopy provides complementary data to FTIR. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the symmetric stretching of the sulfonyl group and vibrations of the benzene ring. The C-Cl bond, which can be weak in FTIR, often produces a more intense signal in Raman spectra. The Raman spectrum of 2-aminophenol (B121084) provides a reference for the vibrations of a substituted aminobenzene ring. chemicalbook.com

Functional Group Expected FTIR Absorption Range (cm⁻¹) Expected Raman Shift Range (cm⁻¹)
N-H Stretch (Amino)3300 - 35003300 - 3500
O-H Stretch (Sulfonic Acid)2500 - 3300 (broad)Weak or not observed
Aromatic C-H Stretch3000 - 31003000 - 3100
S=O Stretch (Sulfonic Acid)1340 - 1380 (asymmetric), 1150 - 1180 (symmetric)1150 - 1180 (strong, symmetric)
Aromatic C=C Stretch1450 - 16001450 - 1600
C-Cl Stretch600 - 800600 - 800

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical tool for confirming the elemental composition of a compound and investigating its structure through fragmentation analysis.

Accurate Mass Determination : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The calculated exact mass for this compound (C₆H₆ClNO₃S) is 206.9757 g/mol . nih.gov An experimental HRMS measurement matching this value to within a few parts per million would unequivocally confirm the compound's elemental formula.

Fragmentation Analysis : In mass spectrometry, the molecular ion often breaks apart into smaller, characteristic fragments. The fragmentation pattern serves as a molecular fingerprint. For this compound, expected fragmentation pathways would include the loss of the sulfonic acid group (SO₃, 80 Da) or the loss of chlorine (Cl, 35/37 Da). The fragmentation of related compounds like benzenesulfonic acid provides a model for these pathways. nist.gov Analysis of these fragments helps to piece together the molecular structure, corroborating findings from NMR and IR spectroscopy.

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the preferred method for analyzing polar aromatic compounds like sulfonic acids. researchgate.net A typical method would use a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic solvent like methanol (B129727) or acetonitrile. nih.gov This technique is used to quantify the purity of this compound, with assay specifications often determined by HPLC. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) : Due to its high polarity and low volatility, this compound is not suitable for direct analysis by GC-MS. nih.gov Analysis requires a chemical derivatization step to convert the polar amino and sulfonic acid groups into more volatile forms, such as esters or silylated derivatives. shimadzu.comresearchgate.net While more complex than HPLC, GC-MS is highly effective for identifying and quantifying volatile or derivatizable impurities.

Thin-Layer Chromatography (TLC) : TLC is a fast and cost-effective method used for qualitative monitoring of reaction progress and for preliminary purity checks. A silica (B1680970) gel plate can be used with a polar solvent system, and the spots can be visualized under UV light. It allows for rapid comparison of the reaction mixture to standards of the starting material and product.

Technique Applicability for this compound Primary Use
HPLC HighPurity assessment, quantification, isolation.
GC-MS Low (requires derivatization)Identification of volatile impurities.
TLC HighReaction monitoring, preliminary purity check.

Advanced Analytical Methods for Monitoring Reaction Progress and Identifying Impurities/Degradation Products

The synthesis of this compound must be carefully monitored to ensure high yield and purity. Advanced analytical methods are crucial for this purpose.

Reaction Monitoring : HPLC is the primary tool for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked quantitatively. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Impurity Identification : During synthesis, several impurities may form, including isomers (e.g., 2-amino-4-chlorobenzenesulfonic acid or 2-amino-5-chlorobenzenesulfonic acid), residual starting materials, or degradation products. nih.gov Techniques like LC-MS are invaluable for identifying these unknown components. LC separates the impurities from the main product, and the subsequent MS analysis provides mass information that helps in deducing their structures, especially when combined with HRMS for accurate mass data. nih.gov

Theoretical and Computational Investigations of 2 Amino 6 Chlorobenzene 1 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical and physical characteristics. For a molecule like 2-amino-6-chlorobenzene-1-sulfonic acid, DFT calculations using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G) would be a common approach to achieve a balance between accuracy and computational cost.

Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its stability, reactivity, and intermolecular interactions.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept an electron (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the electron-donating amino group and the electron-withdrawing sulfonic acid and chlorine groups would significantly influence the energies and spatial distribution of these orbitals.

Charge Distribution : The distribution of electron density can be quantified through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MESP). The MESP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). In this compound, the oxygen atoms of the sulfonate group and the nitrogen of the amino group would be expected to be regions of high negative potential.

Illustrative Data from Quantum Chemical Calculations

The following table represents the type of data that would be generated from a DFT analysis of this compound. Note: This data is illustrative and not from a published study on this specific molecule.

ParameterIllustrative ValueDescription
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment 4.5 DMeasure of the overall polarity of the molecule.

Computational methods can accurately predict various spectroscopic properties, which are invaluable for compound identification and structural elucidation. By calculating the vibrational frequencies from the optimized molecular geometry, one can generate theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the N-H stretches of the amino group, the S=O stretches of the sulfonic acid group, and the C-Cl stretch.

The pKa value is a measure of the acidity of a compound and is critical for understanding its behavior in aqueous solution, including its ionization state at a given pH. Computational methods can predict pKa values through several approaches. One common method involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution, with the solvent effects often modeled using a continuum solvation model. The accuracy of these predictions can be high, often within 0.7-1.0 pKa units of experimental values for well-parameterized methods. For this compound, calculations would focus on the deprotonation of the highly acidic sulfonic acid group (-SO₃H) and the protonation/deprotonation of the basic amino group (-NH₂).

Computational Studies of Reaction Mechanisms

Computational chemistry is an essential tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

To understand how a chemical transformation occurs, chemists use computational methods to locate the transition state (TS) on the potential energy surface. The TS represents the highest energy point along the reaction coordinate and is crucial for determining the activation energy of the reaction. For reactions involving this compound, such as its synthesis via sulfonation of 3-chloroaniline (B41212) or its participation in dye synthesis, identifying the transition state structures would clarify the regioselectivity and feasibility of different reaction pathways. This analysis helps explain why certain isomers are formed preferentially over others.

By calculating the energies of reactants, products, and transition states, computational models can provide a quantitative understanding of reaction kinetics and thermodynamics.

Thermodynamic Modeling : This involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction under the given conditions. This is used to predict the equilibrium position and the relative stability of products.

Kinetic Modeling : Based on the calculated activation energy from the transition state, reaction rate constants can be estimated using transition state theory. This allows for the prediction of how fast a reaction will proceed. For example, in the reaction of sulfonic acids with amino groups, kinetic modeling can show how the reactivity is correlated with the basicity of the amino group.

These modeling techniques provide a comprehensive picture of a chemical process, from the initial reactant state to the final product, guiding the optimization of reaction conditions in a laboratory or industrial setting.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations provide critical insights into its conformational flexibility, stable states, and the nature of its interactions with its environment, particularly in a solvent like water.

The first step in such an investigation is to define the system, which includes the this compound molecule and a surrounding solvent box, typically filled with water molecules to mimic physiological or environmental conditions. The interactions between atoms are governed by a set of parameters known as a force field. The simulation then calculates the forces on each atom and solves the equations of motion, allowing the molecule's trajectory to be mapped over time, often on the scale of nanoseconds to microseconds.

Furthermore, MD simulations are invaluable for characterizing intermolecular interactions. The polar amino and sulfonic acid groups are expected to be strong hydrogen bond donors and acceptors. By analyzing the simulation trajectory, one can determine the number and lifetime of hydrogen bonds formed between the solute and surrounding water molecules. Radial distribution functions (RDFs) can be calculated to show the probability of finding a water molecule at a certain distance from specific atoms on the solute, such as the nitrogen of the amino group or the oxygen atoms of the sulfonic acid group. nih.gov This provides a detailed picture of the local solvent structure and the strength of solvation, which are crucial for understanding the molecule's solubility and reactivity.

ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function for atomic interactions. nih.gov
Solvent Model TIP3P, SPC/EExplicitly models water molecules to simulate aqueous solution.
Simulation Box Cubic or triclinicDefines the periodic boundary conditions for the system.
Temperature 300 KMaintained using a thermostat (e.g., Nosé-Hoover) for physiological relevance. nih.gov
Pressure 1 atmMaintained using a barostat (e.g., Parrinello-Rahman) for constant pressure.
Simulation Time 50-200 nsDuration of the simulation to allow for adequate sampling of conformational space. nih.gov
Time Step 2.0 fsThe interval between successive steps in the integration of equations of motion. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. sysrevpharm.org For this compound, QSAR studies are instrumental in guiding the rational design of new derivatives with enhanced or optimized properties, such as improved biological efficacy or reduced toxicity.

The fundamental principle of QSAR is that the variations in the activity of a group of structurally related compounds are dependent on the changes in their molecular features. sysrevpharm.org The process begins by creating a dataset of analog compounds, where the core structure of this compound is systematically modified. For each derivative, two key pieces of information are required: a measure of its biological activity (e.g., IC₅₀ for enzyme inhibition) and a set of calculated values known as molecular descriptors.

Molecular descriptors are numerical representations of a molecule's properties and can be categorized as:

Electronic Descriptors: These describe the electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and Taft's steric parameters. youtube.com

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, most commonly represented by the logarithm of the octanol-water partition coefficient (LogP). youtube.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the dataset of derivatives and their descriptors is compiled, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a QSAR model. nih.gov The resulting equation provides a quantitative link between the descriptors and the activity. For instance, a hypothetical QSAR model might look like:

Activity = c₀ + c₁ (LogP) - c₂ (LUMO Energy) + c₃ (Molecular Volume)

This model can then be used to predict the activity of new, yet-to-be-synthesized derivatives. By analyzing the coefficients (c₁, c₂, etc.), researchers can understand which properties are most influential. For example, a positive coefficient for LogP suggests that increasing lipophilicity enhances activity. This insight allows chemists to focus their synthetic efforts on derivatives with the most promising predicted activities, saving significant time and resources. nih.gov

DerivativeR¹ GroupLogP (Descriptor 1)LUMO Energy (eV) (Descriptor 2)Predicted Activity (IC₅₀, µM)
Parent -H1.25-0.8515.2
Derivative 1 -CH₃1.75-0.8211.8
Derivative 2 -F1.39-0.9512.5
Derivative 3 -NO₂1.23-1.545.3
Derivative 4 -OCH₃1.15-0.7918.1

Role As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor for Advanced Aromatic and Heterocyclic Systems (e.g., Benzothiazoles, Benzimidazoles)

The structure of 2-amino-6-chlorobenzene-1-sulfonic acid is ideally suited for the synthesis of fused heterocyclic compounds, which are core components of many biologically active molecules. Specifically, it is a valuable precursor for benzothiazoles and benzimidazoles, two classes of heterocycles with significant pharmacological properties.

Benzothiazoles: The synthesis of the benzothiazole (B30560) ring system typically requires a 2-aminothiophenol (B119425) precursor. organic-chemistry.org The this compound scaffold can be chemically converted to the corresponding 2-amino-6-chlorobenzene-1-thiol, which is a direct precursor for 6-chloro-substituted benzothiazoles. chemshuttle.comscbt.com The general synthesis involves the condensation and cyclization of a 2-aminothiophenol with a variety of reaction partners, such as aldehydes, carboxylic acids, or their derivatives. organic-chemistry.org For instance, reacting 2-amino-6-chlorobenzene-1-thiol with an aldehyde would yield a 2-substituted-6-chlorobenzothiazole. organic-chemistry.org Benzothiazole derivatives are of great interest due to their wide spectrum of biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties. saspublishers.com The presence of the chlorine atom at the 6-position, introduced from the starting material, can significantly influence the pharmacological profile of the final molecule. nih.gov

Benzimidazoles: The synthesis of benzimidazoles generally proceeds from the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with aldehydes or carboxylic acids. youtube.comyoutube.comyoutube.com While this compound is not a diamine itself, its ortho-amino and chloro groups provide a strategic starting point. The chloro group can potentially be substituted by an amino group through nucleophilic aromatic substitution to form the required diamine. More commonly, the existing amino group and the adjacent carbon atom (bearing the chloro group) can be incorporated into the imidazole (B134444) ring through multi-step synthetic sequences. The synthesis of benzimidazole-sulfonyl hybrids is a known strategy, highlighting the utility of sulfonic acid derivatives in this context. nih.gov Benzimidazole-containing compounds are known for a range of biological activities, including acting as glucosidase inhibitors and antioxidants. nih.gov

Heterocyclic SystemKey Precursor TypeSynthetic Relevance of this compoundReported Biological Activities of Derivatives
Benzothiazoles2-Aminothiophenol organic-chemistry.orgCan be converted to 2-amino-6-chlorobenzene-1-thiol, a direct precursor for 6-chlorobenzothiazoles. chemshuttle.comAntimicrobial, Anti-tumor, Anti-inflammatory. saspublishers.com
Benzimidazoleso-Phenylenediamine youtube.comServes as a scaffold that can be modified to form the benzimidazole (B57391) core. nih.govnih.govAntiviral, Antifungal, Glucosidase inhibitors. youtube.comnih.gov

Strategies for Incorporating Amino, Chloro, and Sulfonic Acid Moieties into Multifunctional Molecules

The trifunctional nature of this compound allows for diverse strategies in molecular synthesis, where each group can be leveraged for specific purposes.

Amino Group (-NH₂): The primary amino group is a versatile nucleophile and a key handle for derivatization. It readily undergoes acylation to form amides, sulfonylation to produce sulfonamides, and diazotization. chemshuttle.com Diazotization converts the amino group into a diazonium salt, which is an excellent leaving group and can be replaced by a wide variety of other substituents (e.g., -OH, -F, -CN, -H), providing a powerful tool for further functionalization. This versatility makes the amino group a primary site for connecting the scaffold to other molecular fragments or for tuning the electronic properties of the molecule. mdpi.com

Chloro Group (-Cl): The chlorine atom is a halogen substituent that can participate in various reactions. It can be a site for nucleophilic aromatic substitution, although this often requires harsh conditions or activation by other groups on the ring. More commonly, it is utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The chloro group's electron-withdrawing nature also influences the reactivity of the aromatic ring and the acidity of the other functional groups.

Sulfonic Acid Group (-SO₃H): The sulfonic acid moiety is a strong acid, rendering the compound highly water-soluble. researchgate.net This property is often desirable, particularly in the synthesis of pharmaceuticals or biological probes, to ensure bioavailability and ease of handling. Chemically, the sulfonic acid group can be converted into other important functional groups. For example, it can be transformed into a sulfonyl chloride (-SO₂Cl) by reacting with reagents like thionyl chloride. The resulting sulfonyl chloride is a highly reactive intermediate that can be used to form sulfonamides (by reacting with amines) or sulfonate esters (by reacting with alcohols). nih.gov These derivatives are prevalent in many therapeutic agents.

The interplay of these three groups offers a sophisticated platform for constructing multifunctional molecules. For example, the amino group could be used as an anchor point for a peptide chain, while the sulfonic acid group ensures water solubility, and the chloro group remains available for late-stage functionalization to fine-tune activity.

Functional GroupKey Chemical TransformationsStrategic Utility in Synthesis
Amino (-NH₂)Acylation, Sulfonylation, Diazotization. chemshuttle.comActs as a primary nucleophilic handle for building larger molecules and introducing diversity. mdpi.com
Chloro (-Cl)Nucleophilic Aromatic Substitution, Cross-coupling reactions.Provides a site for C-C or C-heteroatom bond formation and modulates electronic properties.
Sulfonic Acid (-SO₃H)Conversion to Sulfonyl Chlorides, Sulfonamides, Sulfonate Esters. nih.govConfers water solubility and serves as a precursor to the widely used sulfonamide functional group. researchgate.net

Development of Chemical Probes and Tags based on the this compound Scaffold

A chemical probe is a small molecule used to study and manipulate biological systems. The this compound scaffold is a promising starting point for the development of such tools. Its potential lies in its ability to generate derivatives with desirable properties, such as fluorescence and specific binding capabilities.

Many fluorescent dyes and probes are based on aromatic and heterocyclic structures. As discussed, this scaffold is a precursor to benzothiazoles, which are known to exhibit fluorescence. saspublishers.com By choosing appropriate reaction partners during the synthesis of the benzothiazole ring, the photophysical properties (e.g., absorption and emission wavelengths) of the resulting fluorophore can be tuned.

The functional groups on the scaffold serve as ideal attachment points for various components of a chemical probe:

A recognition element: The amino group can be modified to attach a ligand that specifically binds to a biological target, such as a protein or enzyme.

A linker: The chloro or amino group can be used to introduce a spacer arm, which can be crucial for positioning the probe correctly within a biological system.

A reporter tag: The core structure itself, when converted to a fluorescent heterocycle, acts as the reporter.

Solubilizing group: The sulfonic acid group provides inherent water solubility, a critical feature for probes used in aqueous biological environments.

The concept of using small, functionalized molecules as probes is well-established. For example, fluorescent amino acids can be incorporated into peptides to study protein interactions and cellular processes. nih.gov Similarly, a probe built upon the this compound scaffold could be designed to target specific amino acid residues within a protein, with the interaction potentially leading to a change in the probe's fluorescent signal. nih.gov The synthetic accessibility and the trifunctional nature of this building block make it a highly attractive platform for the rational design of novel chemical probes and tags for applications in chemical biology.

Emerging Research Directions and Future Perspectives

Development of More Atom-Economical and Step-Economical Synthetic Routes

The traditional synthesis of 2-amino-6-chlorobenzene-1-sulfonic acid often involves multi-step processes that can generate significant waste, prompting a shift towards more sustainable methodologies. A primary focus of current research is the development of synthetic pathways that are both atom- and step-economical. This involves minimizing the number of synthetic steps and maximizing the incorporation of atoms from the reactants into the final product.

One promising approach is the direct C-H functionalization of 2-chloroaniline (B154045). This method circumvents the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. Researchers are investigating the use of various sulfonating agents and catalytic systems to achieve regioselective sulfonation at the desired position. The challenge lies in controlling the regioselectivity to favor the formation of the 1-sulfonic acid isomer over other potential products.

The table below outlines a comparison between a traditional synthetic route and a hypothetical, more atom-economical approach.

FeatureTraditional Synthesis (e.g., Sulfonation of 2-chloroaniline)Atom-Economical Approach (e.g., Direct C-H Sulfonation)
Starting Material 2-chloroaniline2-chloroaniline
Key Reagents Sulfuric acid/oleumPotentially a milder sulfonating agent with a recyclable catalyst
Number of Steps Multiple (including protection/deprotection steps)Fewer (ideally a single step)
Byproducts Significant acid waste, potential for polysulfonated productsReduced waste, higher selectivity
Atom Economy LowerHigher

Exploration of Novel Catalytic Applications Beyond Conventional Transformations

While this compound is primarily known as a synthetic intermediate, its inherent structural features—an amine group, a sulfonic acid group, and a halogen—present opportunities for its use in catalysis. The sulfonic acid moiety can act as a Brønsted acid catalyst, while the amine group can be a coordinating site for metal catalysts or function as an organocatalyst.

Research is being directed towards exploring the catalytic potential of this compound and its derivatives in transformations beyond their traditional use. For instance, metal complexes incorporating ligands derived from this compound could be developed for cross-coupling reactions, where the sulfonic acid group enhances solubility in polar solvents, facilitating catalyst recovery and recycling. Furthermore, the chiral derivatives of this compound could be explored as organocatalysts in asymmetric synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing, or flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability. The sulfonation of aromatic compounds is often highly exothermic, and flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risk of thermal runaways.

The integration of the synthesis of this compound into flow chemistry platforms is a key area of future research. This would involve the design of microreactors capable of handling the corrosive reagents typically used in sulfonation. Furthermore, the coupling of these flow systems with automated platforms would enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of the synthetic process.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanism is crucial for optimizing the synthesis of this compound. Advanced characterization techniques that allow for in-situ and real-time monitoring of the reaction progress are becoming increasingly important.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can be implemented directly into the reaction vessel to track the concentration of reactants, intermediates, and products as the reaction proceeds. This data provides valuable insights into the reaction pathway and can be used to identify potential bottlenecks or side reactions, leading to more efficient and controlled synthetic protocols.

Computational Design of Novel Derivatives with Tunable Reactivity Profiles

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, these methods can be employed to design novel derivatives with tunable reactivity profiles.

By systematically modifying the substituents on the aromatic ring, it is possible to influence the electronic and steric properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can alter the acidity of the sulfonic acid and the nucleophilicity of the amine group. Density Functional Theory (DFT) calculations can be used to predict how these modifications will affect the reactivity of the molecule, guiding the synthesis of new derivatives with enhanced performance in specific applications.

The following table illustrates the potential effects of different substituents on the properties of a hypothetical derivative of this compound.

Substituent at C4Predicted Effect on Acidity of -SO3HPredicted Effect on Nucleophilicity of -NH2
-NO2 (Electron-withdrawing)IncreasedDecreased
-OCH3 (Electron-donating)DecreasedIncreased
-Br (Halogen)Slightly IncreasedSlightly Decreased

Challenges and Future Opportunities in Scalable Academic Synthesis and Process Intensification

While the development of novel synthetic routes and applications is crucial, translating these findings from the laboratory to a larger scale presents its own set of challenges. For the academic synthesis of this compound and its derivatives, access to specialized equipment and the handling of hazardous reagents can be limiting factors.

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, offers a promising path forward. This could involve the use of novel reactor technologies, such as microreactors or spinning disk reactors, which can enhance reaction rates and improve safety. Furthermore, the development of greener solvent systems and the implementation of effective product purification and isolation techniques are essential for sustainable and scalable synthesis. Overcoming these challenges will open up new opportunities for the academic exploration and industrial application of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-chlorobenzene-1-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via sulfonation of precursors like 3-chloro-4-methylbenzeneamine. A common method involves baking 3-chloro-4-methylbenzeneamine hydrogensulfate under vacuum at 195°C to yield the sulfonic acid derivative . For optimization, control sulfonation parameters (e.g., temperature, acid concentration) and use oleum or fuming sulfuric acid to enhance reaction efficiency. Industrial-scale production emphasizes controlled conditions (e.g., gradual reagent addition) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Combine spectral and chromatographic methods:

  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., GC×GC-HR-ToF–MS) to confirm molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to resolve aromatic proton environments and confirm substitution patterns .
  • Elemental Analysis : Validate purity by comparing experimental C, H, N, S, and Cl content with theoretical values .

Q. How can researchers differentiate this compound from structurally similar sulfonic acid derivatives?

  • Methodological Answer : Employ a multi-technique approach:

  • Chromatography : Use reverse-phase HPLC with UV detection to separate isomers based on retention times .
  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm atomic arrangements .
  • Infrared (IR) Spectroscopy : Identify characteristic sulfonic acid (-SO3_3H) stretching bands near 1180–1120 cm1^{-1} and 1040–1000 cm1^{-1} .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model sulfonation mechanisms and identify transition states. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error cycles. For example, simulate sulfur trioxide interactions with aromatic amines to predict regioselectivity .

Q. How should researchers address contradictions in analytical data (e.g., unexpected byproducts or purity discrepancies)?

  • Methodological Answer :

  • Step 1 : Replicate experiments to rule out procedural errors.
  • Step 2 : Use tandem MS/MS to identify trace impurities (e.g., sulfonamides or chlorinated byproducts) .
  • Step 3 : Apply factorial design (e.g., 2k^k designs) to test variables (e.g., temperature, stoichiometry) and isolate contamination sources .

Q. What experimental design principles are critical for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow reactors for precise temperature and mixing control, minimizing side reactions .
  • Process Analytical Technology (PAT) : Implement in-line sensors (e.g., Raman spectroscopy) to monitor reaction progress in real-time .
  • DoE (Design of Experiments) : Optimize parameters like sulfonation time and acid concentration using response surface methodology (RSM) .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to elevated temperatures/humidity and track degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to recommend storage temperature limits .

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